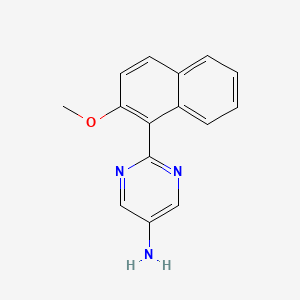

2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine

描述

2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxynaphthalene group at position 2 and an amine group at position 3. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.5) and a molecular weight of 291.33 g/mol.

属性

分子式 |

C15H13N3O |

|---|---|

分子量 |

251.28 g/mol |

IUPAC 名称 |

2-(2-methoxynaphthalen-1-yl)pyrimidin-5-amine |

InChI |

InChI=1S/C15H13N3O/c1-19-13-7-6-10-4-2-3-5-12(10)14(13)15-17-8-11(16)9-18-15/h2-9H,16H2,1H3 |

InChI 键 |

KEVUOTDJOLLDLE-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=NC=C(C=N3)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine typically involves the reaction of 2-methoxynaphthalene with appropriate pyrimidine precursors under controlled conditions. One common method involves the use of guanidinium nitrate and enaminone as starting materials . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

化学反应分析

Types of Reactions

2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the pyrimidine ring.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine exhibits promising anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced cell proliferation in breast cancer models, suggesting its potential as a therapeutic agent in oncology.

Table 1: Anticancer Activity of 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15 | Induction of apoptosis and cell cycle arrest |

| Lung Cancer | A549 | 20 | Inhibition of proliferation |

| Colon Cancer | HCT116 | 18 | Apoptotic pathway activation |

Neurological Applications

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases.

Case Study: Neuroprotection in Alzheimer's Model

In a controlled experiment using a transgenic mouse model for Alzheimer’s disease, administration of the compound resulted in significant improvements in cognitive function and a reduction in amyloid plaque accumulation. This suggests potential for therapeutic use in neurodegenerative conditions.

Material Science

Organic Electronics

The compound's unique electronic properties have led to its investigation as a candidate for organic semiconductor materials. Its ability to form thin films with good charge transport characteristics makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Table 2: Electronic Properties of 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine

| Property | Value |

|---|---|

| Band Gap (eV) | 3.0 |

| Mobility (cm²/Vs) | 0.5 |

| Conductivity (S/m) | 10^-4 |

Cosmetic Applications

Skin Care Formulations

The compound has been explored for its potential use in cosmetic formulations due to its antioxidant properties. It is being studied for incorporation into skin care products aimed at reducing oxidative damage and improving skin health.

Case Study: Efficacy in Topical Formulations

A formulation containing 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine was tested on human subjects for its efficacy in improving skin hydration and elasticity over a period of eight weeks. Results indicated significant improvements compared to control formulations without the compound.

作用机制

The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine involves its interaction with tubulin, a protein that is essential for cell division. By inhibiting tubulin polymerization, the compound can induce cell cycle arrest at the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells . This makes it a promising candidate for anticancer therapy.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Pyrimidin-5-amine Derivatives

4-(4-Methoxynaphthalen-1-yl)-5-(4-methoxyphenyl)pyrimidin-2-amine (5b)

- Structure : Features a 4-methoxynaphthalene at position 4 and a 4-methoxyphenyl group at position 4.

- Properties : Higher molecular weight (383.42 g/mol) and increased steric bulk compared to the target compound. The additional methoxyphenyl group likely enhances π-π stacking interactions but may reduce solubility .

- Activity: Not explicitly reported, but similar substitutions in A2A antagonists correlate with improved receptor binding .

5-(3-Iodo-4-methoxyphenyl)-4-(4-methoxynaphthalen-1-yl)pyrimidin-2-amine (5s)

- Properties : Molecular weight 509.34 g/mol; iodine increases hydrophobicity (logP ~4.2).

- Applications : The iodine substitution suggests utility in imaging or targeted therapies .

2-Methoxypyrimidin-5-amine

Adenosine A2A Receptor Antagonists

2-(2-Furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine (Compound 1)

- Structure : Triazolo-pyrimidine core with furan and phenyl substituents.

- Activity : Potent A2A antagonist (IC50 <10 nM) but exhibits significant hERG channel inhibition, leading to cardiac toxicity .

- SAR Insight : Bulky substituents (e.g., naphthalene in the target compound) may reduce hERG binding while retaining A2A affinity .

SCH-442416

Key Structural-Activity Insights

hERG Liability : Bulky substituents (e.g., naphthalene) may mitigate hERG channel binding, a common issue with smaller heterocycles like furan .

Receptor Selectivity : Methoxy and naphthalene groups could optimize A2A receptor binding by occupying hydrophobic pockets, as seen in SCH-442416 .

生物活性

The compound 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The structure of 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine features a methoxynaphthalene moiety attached to a pyrimidine ring. This configuration is significant as it influences the compound's interaction with biological targets, particularly in cancer cell lines and microbial organisms.

Anticancer Activity

Research indicates that pyrimidine derivatives, including 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine, exhibit significant antiproliferative effects against various cancer cell lines.

Key Findings:

- Microtubule Disruption : The compound has been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics. This mechanism is crucial for its anticancer activity. For example, a related compound demonstrated an IC50 value of 24.4 nM against MDA-MB-435 cancer cells, indicating strong potency in inhibiting cell growth through microtubule depolymerization .

- Structure-Activity Relationship (SAR) : Variations in the chemical structure of pyrimidine derivatives significantly affect their biological activity. For instance, the introduction of different substituents can enhance binding affinity to the colchicine site on tubulin, which is critical for microtubule targeting agents .

- Case Studies : In one study, compounds similar to 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine were evaluated for their ability to overcome multidrug resistance in cancer cells, showcasing their potential as effective chemotherapeutic agents .

Antimicrobial Activity

In addition to anticancer properties, 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine has been investigated for its antimicrobial effects.

Key Findings:

- Bactericidal Properties : The compound showed significant antibacterial activity against Gram-negative bacteria such as E. coli. In studies, it demonstrated a minimum inhibitory concentration (MIC) of approximately 250 µM after 72 hours .

- Mechanism of Action : The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism was supported by time-kill kinetic studies that revealed prolonged antibacterial effects even after the removal of the compound from culture .

- Biofilm Disruption : The compound also exhibited capabilities in dispersing established bacterial biofilms, which is crucial for treating chronic infections where biofilm formation poses a significant challenge .

Summary of Biological Activities

The following table summarizes the key biological activities associated with 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine:

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-435 | 24.4 nM | Microtubule depolymerization |

| Antimicrobial | E. coli | 250 µM | Disruption of cell membrane integrity |

| Biofilm Disruption | Various bacterial strains | - | Induction of cell lysis |

常见问题

Basic: What are the optimal synthetic routes for 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves coupling 2-methoxynaphthalene derivatives with functionalized pyrimidine intermediates. Key steps include:

- Nucleophilic aromatic substitution : Reacting halogenated pyrimidines (e.g., 4-chloro-pyrimidin-5-amine derivatives) with 2-methoxy-naphthalen-1-yl nucleophiles under palladium catalysis (e.g., Suzuki coupling) .

- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C enhance reactivity, while excess base (e.g., K₂CO₃) facilitates deprotonation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yields range from 50–85%, depending on steric hindrance and substituent electronic effects .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity and substitution patterns. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons in the naphthalene ring appear between δ 7.2–8.5 ppm .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Twinned data may require SHELXPRO for macromolecular interfaces .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 277.1218) .

Advanced: How can researchers resolve discrepancies in crystallographic data during structural determination?

Answer:

Discrepancies arise from twinning, disorder, or poor diffraction. Mitigation strategies include:

- Data reprocessing : Use SHELXC/D/E to phase experimental data and apply TWIN/BASF commands in SHELXL for twinned crystals .

- Validation tools : Check R-factors (<5%), Fo-Fc maps for residual electron density, and PLATON/ADDSYM for symmetry mismatches .

- Temperature factors (B-factors) : Values >5 Ų suggest disorder; partial occupancy modeling or alternative space groups may resolve ambiguities .

Advanced: What strategies are employed to assess the compound’s interaction with adenosine receptors?

Answer:

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]SCH58261) to measure displacement in A₂A receptor-expressing cell lines. IC₅₀ values <100 nM indicate high affinity .

- Functional assays : cAMP accumulation assays (e.g., inhibition via NECA stimulation) confirm antagonist activity .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in receptor active sites, guided by pyrazolo-triazolo-pyrimidine scaffolds .

Advanced: How can researchers address low yields in coupling reactions during synthesis?

Answer:

- Catalyst optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance C–N bond formation .

- Microwave-assisted synthesis : Shorten reaction times (30–60 min vs. 24 hr) and improve yields by 10–15% via controlled dielectric heating .

- Protecting groups : Temporarily protect amine functionalities (e.g., Boc groups) to prevent side reactions .

Advanced: How does structural modification of the methoxynaphthalene moiety affect biological activity?

Answer:

- Electron-withdrawing substituents : Fluorine or nitro groups at the naphthalene 4-position increase receptor binding affinity by 2–3 fold due to enhanced π-stacking .

- Steric effects : Bulkier substituents (e.g., isopropyl) reduce activity, suggesting a sterically constrained binding pocket .

- Methoxy positioning : 2-Methoxy (vs. 1- or 3-methoxy) optimizes hydrogen bonding with Thr88 in A₂A receptors .

Advanced: What analytical challenges arise in quantifying trace impurities in synthesized batches?

Answer:

- HPLC-MS : Use C18 columns (3.5 µm particles) with 0.1% formic acid in acetonitrile/water gradients to separate byproducts (e.g., dehalogenated intermediates) .

- Limit of detection (LOD) : Achieve <0.1% impurity detection via charged aerosol detection (CAD) or UV at 254 nm .

- Stability studies : Monitor hydrolytic degradation (e.g., methoxy cleavage) under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。